3-(Difluoromethyl)-2-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7F2N/c1-5-6(7(8)9)3-2-4-10-5/h2-4,7H,1H3 |
InChI Key |
BZUGYWBCHVCSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(F)F |
Origin of Product |
United States |
General Overview of Difluoromethylated Pyridine Scaffolds in Organic Synthesis
Significance of the Difluoromethyl Moiety in Molecular Design
The introduction of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. rsc.org Among the various fluorinated motifs, the difluoromethyl group has emerged as a particularly valuable functionality. nih.gov
Bioisosteric Properties and Hydrogen Bonding Potential of the Difluoromethyl Group
The ability of the difluoromethyl group to act as a hydrogen bond donor stems from the highly polarized C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms. researchgate.net While weaker than conventional hydrogen bond donors like OH or NH groups, this interaction is significant enough to influence molecular conformation and intermolecular interactions. bohrium.comnih.gov Studies have shown that the CF2H group can form intramolecular and intermolecular hydrogen bonds, for instance with carbonyl oxygens. bohrium.com The hydrogen bond donating capacity of the difluoromethyl group is comparable to that of thiophenol and aniline. researchgate.netacs.orgh1.co
Table 1: Comparison of Hydrogen Bond Donor Properties
| Functional Group | Hydrogen Bond Donor Capability |
|---|---|
| Hydroxyl (OH) | Strong |
| Thiol (SH) | Moderate |
| Amine (NH2) | Moderate |
| Difluoromethyl (CF2H) | Weak to Moderate |
Role in Modulating Molecular Properties for Synthetic Utility
The incorporation of a difluoromethyl group can significantly modulate a molecule's properties, which is of great utility in synthetic chemistry. nih.gov The high electronegativity of the fluorine atoms in the CF2H group can alter the electronic environment of the parent molecule. bohrium.com This can influence its reactivity and stability.
One of the key advantages of the difluoromethyl group is its ability to increase the metabolic stability of a compound. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF2H group less susceptible to metabolic oxidation. rsc.org This property is highly desirable in drug design, as it can lead to a longer biological half-life. Furthermore, the difluoromethyl group can enhance the lipophilicity of a molecule, which can improve its absorption and distribution within a biological system. nih.govmdpi.com The modulation of these properties makes the difluoromethyl group a valuable tool for fine-tuning the pharmacokinetic profile of a molecule. acs.org
Importance of Pyridine (B92270) Heterocycles in Chemical Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. rsc.orgnumberanalytics.com Its unique electronic structure and basicity make it a versatile building block in the synthesis of a wide array of compounds. biosynce.com The nitrogen atom in the pyridine ring imparts a dipole moment and influences the reactivity of the entire ring system. numberanalytics.com
Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rsc.orgnumberanalytics.com Many FDA-approved drugs contain a pyridine moiety, which often contributes to the compound's biological activity and pharmacokinetic properties. rsc.org In organic synthesis, pyridine is widely used as a basic solvent and a catalyst to drive reactions to completion, such as in acylation and dehydrochlorination reactions. biosynce.comnih.gov The pyridine scaffold is also a key component of many natural products, including alkaloids and vitamins. rsc.orgresearchgate.net The ability to functionalize the pyridine ring at various positions allows for the creation of a diverse range of structures with tailored properties. nih.gov
Table 2: Applications of Pyridine Derivatives
| Field | Examples of Applications |
|---|---|
| Pharmaceuticals | Antihistamines, anti-inflammatory agents, anticancer compounds numberanalytics.comnumberanalytics.com |
| Agrochemicals | Herbicides, insecticides, fungicides numberanalytics.comyoutube.com |
| Materials Science | Conducting polymers, dyes, pigments numberanalytics.com |
| Organic Synthesis | Solvent, base, catalyst, ligand in coordination chemistry biosynce.comnih.govyoutube.com |
Contextualizing 3-(Difluoromethyl)-2-methylpyridine within Difluoromethylated Pyridine Chemistry
The synthesis of difluoromethylated pyridines can be challenging, and various methods have been developed for their preparation. Direct C-H difluoromethylation of pyridines is an efficient approach, though controlling the regioselectivity can be difficult. nih.gov The synthesis of specific isomers like this compound often requires multi-step synthetic routes, potentially starting from pre-functionalized pyridine derivatives or constructing the ring from acyclic precursors. nih.govrsc.org For instance, the synthesis of related 2-methylpyridines can be achieved through various condensation and cyclization reactions. nih.govwikipedia.org
The presence of the electron-withdrawing difluoromethyl group at the 3-position is expected to decrease the basicity of the pyridine nitrogen. The adjacent methyl group at the 2-position can provide steric hindrance and also slightly modulate the electronic properties. This specific arrangement of substituents in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry where the combination of a pyridine core and a difluoromethyl moiety is sought after for optimizing biological activity and physicochemical properties. nih.gov
Synthetic Methodologies for 3 Difluoromethyl 2 Methylpyridine and Its Structural Congeners
De Novo Pyridine (B92270) Ring Construction Featuring the Difluoromethyl Group
The assembly of the pyridine ring from acyclic precursors, known as de novo synthesis, offers a direct pathway to specifically substituted pyridines. When the target molecule contains a difluoromethyl group, this can be achieved by employing building blocks that already feature this functionality.
Ring Formation from Difluoromethyl-Containing Building Blocks
While direct de novo syntheses specifically targeting 3-(difluoromethyl)-2-methylpyridine are not extensively documented, established pyridine synthesis methodologies can be adapted using appropriate difluoromethylated starting materials. One plausible approach is a modification of the Hantzsch pyridine synthesis. This method traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. google.comyoutube.com To obtain the desired substitution pattern, one could envision a multi-step sequence starting with a difluoromethylated β-dicarbonyl compound.
A potential synthetic strategy could involve the reaction of a difluoromethylated equivalent of a 1,3-dicarbonyl compound with an enamine derived from a simple ketone and ammonia. The resulting intermediate could then undergo cyclization and subsequent oxidation to yield the aromatic pyridine ring. The regioselectivity of such a reaction would be crucial in obtaining the desired this compound isomer.
Specific Routes to 3-(Difluoromethyl)-1-methyl-pyridine-4-carbonyl chloride (Intermediate Synthesis)
The synthesis of specific, functionalized pyridine intermediates is a key step in the construction of more complex molecules. The preparation of 3-(difluoromethyl)-1-methyl-pyridine-4-carbonyl chloride, a valuable synthetic precursor, can be conceptualized through a multi-step process.
A viable, albeit analogous, route to a related heterocyclic system provides a strong basis for the synthesis of the pyridine target. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been achieved, and this methodology can be adapted. google.com The synthesis would commence with the reaction of 1,1-difluoro-4-ethoxy-3-buten-2-one (B11722125) with methylhydrazine. In the context of pyridine synthesis, one would need to employ a different nitrogen source, such as an enamine or an ammonium (B1175870) salt, in a reaction with a suitable difluoromethylated building block to construct the pyridine ring.
For instance, the reaction of a difluoroacetyl halide with an appropriate α,β-unsaturated ester in the presence of an acid-binding agent can yield a key intermediate. google.com This intermediate can then be cyclized to form the pyridine ring.
Following the formation of the core heterocyclic structure, further functionalization is often necessary. In the synthesis of the analogous pyrazole (B372694) carboxylic acid, a key step involves the introduction of a functional group that can be converted to a carboxylic acid. A similar strategy could be applied to a pyridine precursor. For example, a methyl group at the 4-position of the pyridine ring could be subjected to radical chlorination to form a trichloromethyl group. Subsequent hydrolysis of the trichloromethyl group would then yield the desired carboxylic acid. Finally, treatment of the carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, would furnish the target intermediate, 3-(difluoromethyl)-1-methyl-pyridine-4-carbonyl chloride.
Post-Functionalization Strategies for Introducing the Difluoromethyl Group onto Pyridine Scaffolds
An alternative to de novo synthesis is the introduction of the difluoromethyl group onto a pre-formed pyridine ring. This approach, known as post-functionalization or late-stage functionalization, is particularly valuable for the structural modification of existing complex molecules.
C-Difluoromethylation of Pyridine Derivatives
Direct C-H difluoromethylation of pyridines represents an efficient and atom-economical method for accessing difluoromethylated pyridines. researchgate.net Recent advances in this area have focused on radical-mediated processes.
One innovative strategy involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate. eurekalert.org For instance, treatment of a pyridine with an activating agent can generate an oxazino pyridine intermediate. This intermediate is then susceptible to radical difluoromethylation. The regioselectivity of this reaction can be controlled by the reaction conditions. For example, under basic conditions, difluoromethylation may occur at the meta-position relative to the pyridine nitrogen. Conversely, in the presence of acid, the intermediate is converted to a pyridinium (B92312) salt, which can direct difluoromethylation to the para-position. researchgate.net This switchable regioselectivity provides a powerful tool for the synthesis of specific isomers. The difluoromethyl radical itself can be generated from various precursors, including zinc(II) bis(difluoromethanesulfinate) (Zn(SO2CF2H)2).
The table below summarizes recent findings on the C-H difluoromethylation of pyridine derivatives.
| Pyridine Substrate | Reagents and Conditions | Position of Difluoromethylation | Yield (%) | Reference |
| Pyridine | Oxazino pyridine intermediate, CF2H radical source | meta | Moderate | researchgate.net |
| Pyridine | Pyridinium salt, CF2H radical source | para | Moderate | researchgate.net |
| 2-Methylpyridine (B31789) | BrCF2COOEt, base | N-difluoromethylation | 81 | nih.gov |
Table 1: Research Findings on C-H Difluoromethylation of Pyridine Derivatives
Transition Metal-Mediated Difluoromethylation Reactions
Transition metal catalysis provides powerful and versatile tools for the formation of carbon-fluorine bonds and the introduction of fluorinated motifs into aromatic systems. Palladium, copper, and nickel complexes have all been successfully employed to catalyze the difluoromethylation of pyridine precursors.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. These methods have been extended to the formation of C(sp²)–CF₂H bonds, offering a reliable route to difluoromethylated heteroarenes from the corresponding halides. rsc.org A general and mild palladium-catalyzed protocol has been developed for the difluoromethylation of a wide array of heteroaryl halides, including pyridyl, pyrimidyl, pyrazyl, and thiazolyl systems. rsc.org
The reaction typically involves the coupling of a heteroaryl halide (chloride, bromide, or iodide) with a difluoromethyl source. While specific examples detailing the synthesis of this compound via this exact method are not prevalent in the cited literature, the general applicability to pyridyl halides suggests its feasibility. For instance, the coupling of aryl bromides with aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) has been demonstrated using a palladium catalyst system. nih.gov The choice of ligand is crucial; simple dialkylaryl phosphine (B1218219) ligands have been shown to promote the key transmetallation step. nih.gov
Table 1: Representative Palladium-Catalyzed Difluoromethylation of an Aryl Bromide
| Entry | Aryl Halide | Ligand | Product | Yield |
| 1 | 4-Bromobiphenyl | BrettPhos (L1) | 4-(Difluoromethyl)-1,1'-biphenyl | Good |
| 2 | 4-Bromo-N,N-dimethylaniline | CyBippyPhos (L3) | 4-(Difluoromethyl)-N,N-dimethylaniline | Moderate |
Data synthesized from studies on general Pd-catalyzed aryldifluoromethylation. nih.gov
Copper-catalyzed or -promoted difluoromethylation has emerged as a valuable alternative to palladium-based systems. The development of these methods has been somewhat slower, partly due to the thermal instability of the presumed CuCHF₂ intermediate. beilstein-journals.org Nevertheless, effective protocols have been established.
One strategy involves the reaction of aryl iodides with α-silyldifluoroacetates in the presence of a catalytic amount of copper(I) iodide (CuI). beilstein-journals.org This reaction yields aryldifluoroacetates, which can then undergo hydrolysis and decarboxylation to afford the desired difluoromethyl arenes. beilstein-journals.org This approach is advantageous due to the stability of the silyl-difluoroacetate reagent and the mild reaction conditions. beilstein-journals.org
Another approach utilizes ethyl bromodifluoroacetate as a bifunctional reagent for the C5-H difluoromethylation of 8-aminoquinoline (B160924) amides, where a cuprous catalyst combined with a silver additive promotes the difluoromethylation. nih.gov While not a direct synthesis of the target compound, this demonstrates copper's ability to mediate C-H activation and functionalization on a pyridine-containing scaffold. More direct applications include the copper(II)-catalyzed C-2 difluoromethylation of indoles and pyrroles using sodium difluoromethylsulfinate as the CF₂H source. rsc.org
Table 2: Conditions for Copper-Catalyzed Difluoromethylation
| Substrate Type | Reagent | Catalyst System | Key Feature | Ref. |
| Aryl Iodides | α-Silyldifluoroacetates | CuI (catalytic) | Two-step process via aryldifluoroacetate intermediate | beilstein-journals.org |
| 8-Aminoquinoline Amides | Ethyl Bromodifluoroacetate | Cu(I) / Silver Additive | Direct C-H functionalization | nih.gov |
| Indole Derivatives | Sodium Difluoromethylsulfinate | Cu(II) / Oxidant | High C-2 regioselectivity | rsc.org |
Nickel catalysis has recently gained prominence for forging C-CF₂H bonds due to its cost-effectiveness and unique reactivity. Several distinct nickel-catalyzed strategies for the difluoromethylation of (hetero)arenes have been reported.
One notable method is the reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). The reaction's outcome is controlled by the choice of ligand; a tridentate terpyridine ligand selectively cleaves the C(sp³)–S bond of the sulfone, leading to the difluoromethylated product. cas.cn This approach avoids the pre-generation of organometallic reagents and proceeds under mild conditions. cas.cn
A second strategy employs the simple and readily available bromodifluoromethane (B75531) (BrCF₂H) as the difluoromethyl source for the cross-coupling with arylboronic acids. lookchem.com This reaction circumvents the tendency of BrCF₂H to form difluorocarbene under basic conditions by proceeding through a difluoromethyl radical pathway. lookchem.com The method shows broad substrate scope and good functional group tolerance. lookchem.com Furthermore, chlorodifluoromethane (B1668795) (ClCF₂H) has also been successfully used in nickel-catalyzed couplings with (hetero)aryl chlorides. researchgate.net
Table 3: Nickel-Catalyzed Difluoromethylation of Aryl Derivatives
| Substrate | Difluoromethylating Reagent | Catalyst | Ligand | Yield | Ref. |
| Aryl Iodide | 2-PySO₂CF₂H | Ni(OTf)₂ | Terpyridine | 75% | cas.cn |
| Arylboronic Acid | BrCF₂H | NiCl₂(dme) | Bipyridine | 63% | lookchem.com |
| Aryl Chloride | ClCF₂H | NiCl₂ | L4 (phosphine ligand) | 79% | researchgate.net |
Yields are for model substrates as reported in the respective literature.
Transition Metal-Free Difluoromethylation Strategies
While transition metal catalysis is powerful, the development of metal-free methods is highly desirable to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. jiaolei.grouprsc.org
Ethyl bromodifluoroacetate (BrCF₂COOEt) has been identified as a versatile reagent for difluoromethylation under transition-metal-free conditions. rsc.orgresearchgate.net Its primary application in this context is the N-difluoromethylation of nitrogen heterocycles like pyridine. rsc.orgresearchgate.net The reaction with pyridine derivatives, including 2-methylpyridine, proceeds via a two-step sequence: initial N-alkylation by the ethyl bromodifluoroacetate, followed by in-situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridinium species. rsc.org
The efficiency of this reaction is influenced by electronic and steric factors. For instance, the N-difluoromethylation of 2-methylpyridine showed a higher conversion yield (81%) compared to unsubstituted pyridine (63%), suggesting the electron-donating methyl group outweighs its steric hindrance. rsc.org However, electron-withdrawing groups on the pyridine ring significantly hinder the reaction. rsc.org In some cases, subsequent oxidation can lead to the formation of N-difluoromethyl-2-pyridones. acs.org
Table 4: N-Difluoromethylation of Pyridine Derivatives with Ethyl Bromodifluoroacetate
| Substrate | Product Type | Conversion Yield | Ref. |
| Pyridine | N-difluoromethylated | 63% | rsc.org |
| 2-Methylpyridine | N-difluoromethylated | 81% | rsc.org |
| 4-(Dimethylamino)pyridine (DMAP) | N-difluoromethylated | 83% | rsc.org |
| Ethyl Isonicotinate | N-difluoromethylated | <5% | rsc.org |
Nucleophilic dearomatization is a powerful strategy for converting flat, aromatic systems into three-dimensional, saturated, or partially saturated structures. nih.gov For pyridines, this transformation is challenging due to the inherent stability of the aromatic ring. To facilitate nucleophilic attack, the pyridine ring must first be activated, typically by functionalizing the nitrogen atom to form a pyridinium ion. mdpi.comunibo.itresearchgate.net This activation renders the pyridine nucleus sufficiently electrophilic to react with a nucleophile at the C2 or C4 position. mdpi.comresearchgate.net
While a wide variety of carbon and heteroatom nucleophiles have been employed in these reactions, the use of a difluoromethyl nucleophile is a more specialized application. The process would conceptually involve the generation of a difluoromethyl anion or its synthetic equivalent, which then attacks an activated pyridine, such as an N-acyl or N-sulfonyl pyridinium salt. The resulting dihydropyridine (B1217469) could then be further manipulated. The development of metal-free, regioselective phosphonation of pyridines, which proceeds through the nucleophilic addition of a phosphine oxide anion to a Lewis acid-activated pyridine, provides a mechanistic parallel for this type of transformation. nih.gov The challenge lies in the generation and controlled reaction of the difluoromethyl nucleophile with the activated pyridine substrate.
Radical Difluoromethylation Methods
The direct introduction of a difluoromethyl group onto a pyridine ring via a radical pathway is a primary strategy for synthesizing compounds like this compound. Radical difluoromethylation of heterocycles has become a pivotal area of research due to the desirable properties the CHF2 group imparts as a bioisostere of hydroxyl, thiol, or amino groups. These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then attacks the pyridine ring.
A notable example of direct C-H difluoromethylation is the Minisci-type reaction. In this approach, a difluoromethyl radical source, such as zinc(II) bis(difluoromethanesulfonyl) (Zn(SO2CF2H)2), is used to generate •CF2H radicals. These radicals exhibit electrophilic character and preferentially attack electron-deficient heterocyclic systems like pyridine, typically at the ortho (C2) and para (C4) positions. The reaction is valued for its high step economy as it avoids the need for pre-functionalized starting materials. acs.org
N-Difluoromethylation of Pyridine Derivatives
Beyond functionalizing the carbon skeleton of the pyridine ring, methods have been developed to introduce the difluoromethyl group directly onto the nitrogen atom, leading to the formation of N-difluoromethylated pyridinium salts and N-difluoromethyl-2-pyridones.
Synthesis of N-Difluoromethylated Pyridinium Salts
A transition-metal-free method has been developed for the synthesis of N-difluoromethylated pyridinium salts using the accessible and safe reagent, ethyl bromodifluoroacetate (BrCF2COOEt). rsc.orgnih.gov This process involves a two-step sequence that occurs in a single pot. Initially, the pyridine nitrogen atom acts as a nucleophile, attacking the ethyl bromodifluoroacetate to form an N-alkylated pyridinium intermediate. rsc.org This is followed by an in situ hydrolysis of the ester group and subsequent decarboxylation, which yields the final N-difluoromethylated pyridinium salt. rsc.orgnih.gov
The efficiency of this reaction is influenced by the electronic properties of the substituents on the pyridine ring. scispace.com While many pyridine derivatives can be successfully N-difluoromethylated, the presence of electron-withdrawing groups can impede the reaction. rsc.org Conversely, pyridines with a methoxy (B1213986) group at the para-position can lead to the formation of N-difluoromethylated pyridin-4-one structures. rsc.org This method has been successfully applied to various pyridine derivatives, including those containing fluorophores, demonstrating its utility in modifying complex molecules. nih.gov
| Reagent | Reaction Type | Product | Ref. |
| Ethyl bromodifluoroacetate (BrCF2COOEt) | N-alkylation, hydrolysis, decarboxylation | N-difluoromethylated pyridinium salt | rsc.org, nih.gov |
| Dibromodifluoromethane (CF2Br2) / Copper | Two-step N-difluoromethylation | N-difluoromethylated pyridinium salt | rsc.org |
Direct Synthesis of N-Difluoromethyl-2-pyridones
The synthesis of N-difluoromethyl-2-pyridones, valuable scaffolds in medicinal chemistry, can be accomplished directly from pyridine precursors through several innovative methods.
One effective one-pot strategy involves the reaction of readily available pyridines with a difluoromethylating agent in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). acs.org Mechanistic studies suggest that this conversion proceeds through the formation of N-difluoromethylpyridinium salts as key intermediates, which are then oxidized to the corresponding 2-pyridone. acs.orgnih.govacs.org This protocol is noted for its operational simplicity and tolerance of a wide array of functional groups. acs.orgnih.gov However, pyridines bearing electron-withdrawing groups at the ortho or para positions may not be suitable substrates for this transformation. acs.org
An alternative approach begins with N-(pyridin-2-yl)acetamide derivatives. These precursors undergo difluoromethylation using a difluorocarbene source, such as sodium chlorodifluoroacetate (ClCF2COONa), often catalyzed by 18-crown-6. acs.orgsci-hub.sesigmaaldrich.com The resulting 1,2-dihydro-2-acetimino-1-difluoromethylpyridine intermediate is then hydrolyzed in situ under mild acidic conditions to furnish the desired N-difluoromethyl-2-pyridone in moderate to good yields. acs.orgsci-hub.se
| Starting Material | Reagents | Key Intermediate | Product | Ref. |
| Pyridines | Difluoromethylating agent, TBHP | N-difluoromethylpyridinium salt | N-difluoromethyl-2-pyridone | nih.gov, acs.org |
| N-(Pyridin-2-yl)acetamide | ClCF2COONa, 18-crown-6, H+ | 1,2-dihydro-2-acetimino-1-difluoromethylpyridine | N-difluoromethyl-2-pyridone | acs.org, sci-hub.se |
Regioselective Control in Difluoromethylation of Pyridines
Achieving regioselective control—the ability to direct the difluoromethyl group to a specific position on the pyridine ring—is a critical challenge in synthetic chemistry. The electronic nature of the pyridine ring inherently favors functionalization at the C2 and C4 positions. However, specific strategies have been devised to overcome this intrinsic reactivity pattern and achieve selective ortho (C2) or meta (C3) functionalization.
Strategies for Ortho (C2) Functionalization
Ortho-functionalization of pyridines is often the default outcome in radical addition reactions due to the electronic properties of the heterocycle. acs.org Minisci-type reactions, which involve the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient pyridine ring, are a classic example of a C2-selective process. The use of reagents like Zn(SO2CF2H)2 generates difluoromethyl radicals that readily add to the C2 position, which is the most electrophilic site on the pyridine ring. acs.org This inherent preference makes the synthesis of 2-(difluoromethyl)pyridine (B40438) derivatives relatively straightforward compared to other regioisomers.
Strategies for Meta (C3) Functionalization
The direct C-H difluoromethylation of pyridines at the meta-position has historically been a significant challenge. acs.org A novel strategy to achieve this difficult transformation involves the temporary dearomatization of the pyridine ring. acs.orguni-muenster.de In this approach, the pyridine is first converted into an electron-rich oxazino pyridine intermediate under basic conditions. acs.orgresearchgate.net This intermediate acts as a dienamine, altering the electronic landscape of the ring and activating the C3 position (the δ-position of the dienamine system) toward attack by the difluoromethyl radical. acs.org This radical addition is followed by rearomatization to yield the meta-difluoromethylated pyridine product. This method provides a powerful tool for accessing previously elusive 3-substituted pyridines, including this compound. acs.org By switching the conditions from basic to acidic, the intermediate can be converted to a pyridinium salt, which can then direct functionalization to the para-position, showcasing the method's versatility. researchgate.net
| Position | Strategy | Rationale | Ref. |
| Ortho (C2) | Direct Radical Addition (Minisci-type) | Inherent electrophilicity of the C2 position in the protonated pyridine ring. | acs.org |
| Meta (C3) | Temporary Dearomatization (Oxazino intermediate) | The dienamine-like intermediate activates the C3 position for radical attack. | acs.org, uni-muenster.de |
Strategies for Para (C4) Functionalization
The selective functionalization of the C4 position on the pyridine ring, which is para to the nitrogen atom, presents a significant synthetic challenge due to the electronic properties of the heterocycle. nih.govrsc.org The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution and directs nucleophilic attacks primarily to the C2 and C6 (ortho) positions. nih.gov However, several innovative strategies have been developed to overcome these inherent reactivity patterns and achieve selective C4 functionalization.
One prominent method involves the formation of pyridinium salts. By converting the pyridine nitrogen into a pyridinium salt, the electronic landscape of the ring is altered, making the C4 position susceptible to nucleophilic attack. A general platform for the C4 functionalization of pyridines utilizes an enzyme-mimic pocket-type urea (B33335) activation reagent, which enables highly regioselective alkylation and arylation with both ionic and radical nucleophiles. rsc.org Another approach employs N-aminopyridinium salts, which can undergo C4-selective (hetero)arylation at room temperature with a base, eliminating the need for a metal catalyst or oxidant. researchgate.net This method is effective for introducing various electron-rich heteroaryl and aryl groups. researchgate.net
Recent advancements have also demonstrated a switchable regioselective strategy for the difluoromethylation of pyridines. nih.gov In this method, pyridines are first converted to oxazino pyridine intermediates. These intermediates can then be transformed in situ into pyridinium salts through acid treatment. This transformation effectively shields the ortho positions and directs a subsequent radical Minisci-type alkylation to occur with high regioselectivity at the para (C4) position. nih.gov
Furthermore, direct deprotonation at the C4 position can be achieved using specialized organometallic reagents. While organolithium reagents typically add to the C2 position, the use of n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position. nih.gov The resulting 4-sodiopyridine can then react with various electrophiles. For instance, after transmetalation to zinc chloride, it can participate in Negishi cross-coupling reactions with a range of aromatic and heteroaromatic halides. nih.gov
The table below summarizes key strategies for achieving C4 functionalization on pyridine rings, which are applicable to congeners of this compound.
Table 1: Methodologies for C4-Functionalization of Pyridine Derivatives
| Methodology | Reagents/Conditions | Type of Functionalization | Reference |
|---|---|---|---|
| Pyridinium Activation | Enzyme-mimic urea activation reagent, ionic or radical nucleophiles | Alkylation, Arylation | rsc.org |
| N-Aminopyridinium Salts | Base (e.g., NaOtBu), electron-rich (hetero)arenes | (Hetero)arylation | researchgate.net |
| In Situ Pyridinium Salt Formation | Acid treatment of oxazino pyridine intermediate, radical difluoromethylating agent | Difluoromethylation | nih.gov |
Influence of Steric and Electronic Effects on Reaction Outcomes
The outcome and regioselectivity of functionalization reactions on substituted pyridines like this compound are profoundly influenced by a combination of steric and electronic effects. The inherent electronic distribution in the pyridine ring makes the C3 and C5 positions relatively electron-rich and thus more susceptible to electrophiles, whereas the C4 and C6 positions are more electron-deficient and favored for nucleophilic attack. nih.gov
The substituents at the C2 and C3 positions exert significant directing influence. In this compound, the methyl group at C2 and the difluoromethyl group at C3 provide steric hindrance around the neighboring positions. This steric bulk can play a crucial role in directing incoming reagents away from the ortho positions (C2, C6) and potentially favoring reactions at the less hindered C4 and C5 sites.
Electronic effects are equally critical. The nitrogen atom strongly deactivates the ring, but this effect is modulated by the substituents. The difluoromethyl (CF₂H) group at the C3 position is electron-withdrawing and can act as a lipophilic hydrogen bond donor. nih.gov This further influences the electron density across the ring.
In strategies involving the formation of pyridinium salts, the nitrogen atom becomes positively charged, dramatically increasing the electrophilicity of the ring, particularly at the C2, C4, and C6 positions. nih.gov In the case of 2,3-disubstituted pyridines, the substituent at C2 (a methyl group) provides a steric shield. This "ortho-shielding effect" can block reactions at the C2 and C6 positions, thereby promoting functionalization at the electronically activated and less sterically hindered C4 position. nih.gov
Directed ortho-metalation (DoM) is another strategy where these effects are paramount. A directing metalation group (DMG), typically a Lewis basic moiety, coordinates with an organolithium reagent, directing deprotonation to the nearest ortho position. baranlab.orgyoutube.com For a 2,3-disubstituted pyridine, direct lithiation is complex. The primary directing effect of the ring nitrogen would favor lithiation at C2 or C6. However, the C2 position is blocked by the methyl group. Therefore, without a stronger directing group at C3, lithiation would likely occur at C6. Achieving C4 functionalization via metalation thus requires overcoming this inherent directing effect, as demonstrated by the use of sodium bases which favor thermodynamic C4 deprotonation. nih.gov
The interplay of these factors is summarized in the table below.
Table 2: Influence of Effects on Regioselectivity for 2,3-Disubstituted Pyridines
| Effect | Influence on this compound | Favored Position(s) | Reference |
|---|---|---|---|
| Inherent Electronics | Electron-deficient C4/C6 are targets for nucleophiles; electron-rich C3/C5 for electrophiles. | C4, C6 (Nucleophilic); C3, C5 (Electrophilic) | nih.gov |
| Steric Hindrance | The C2-methyl and C3-difluoromethyl groups block access to adjacent positions. | C4, C5 | |
| Electronic Activation (Pyridinium) | Positive charge on nitrogen activates C2, C4, C6 for nucleophilic attack. | C2, C4, C6 | nih.gov |
| Ortho-Shielding (Pyridinium) | C2/C6 positions are sterically blocked by substituents after N-activation. | C4 | nih.gov |
| Directed Metalation | Ring nitrogen directs lithiation to C2/C6; requires special conditions to override for C4. | C6 (via standard lithiation); C4 (via specific reagents) | nih.govbaranlab.org |
Mechanistic Investigations in the Chemistry of Difluoromethylated Pyridines
Elucidation of Reaction Pathways for Difluoromethylation
The synthesis of difluoromethylated pyridines can be achieved through various reaction pathways, each with distinct mechanisms that govern its regioselectivity and efficiency. These pathways include stepwise processes, radical reactions, and nucleophilic substitution routes.
A prominent pathway for the N-difluoromethylation of pyridines is a transition metal-free, two-step process that utilizes readily available reagents like ethyl bromodifluoroacetate. rsc.orgrsc.org This method is particularly effective for creating N-difluoromethylated pyridinium (B92312) salts. rsc.org
The reaction sequence begins with the N-alkylation of the pyridine (B92270) nitrogen by a reagent such as ethyl bromodifluoroacetate. rsc.orgrsc.orgresearchgate.net This initial step forms an N-alkoxycarbonyl-difluoromethylated pyridinium intermediate. Following the N-alkylation, a subsequent in situ hydrolysis of the ester group occurs, which is then followed by decarboxylation . rsc.orgrsc.orgresearchgate.net This sequence releases the difluoromethyl group, which remains attached to the nitrogen, yielding the final N-difluoromethylated pyridine product. The source of the proton for the final N-CF2H group is often residual water in the reaction medium. researchgate.net
The effectiveness of this pathway is influenced by both steric and electronic effects of substituents on the pyridine ring. rsc.org While this method is primarily described for N-difluoromethylation, the principles of activating the pyridine ring through N-alkylation are fundamental in pyridine chemistry. nih.govorganic-chemistry.org For instance, in related systems, warming N-methylated species can lead to their conversion into more thermodynamically stable deprotonated forms, highlighting the dynamic nature of these intermediates. nih.gov
Table 1: Stepwise N-Difluoromethylation of Pyridines
| Reagent | Key Process | Intermediates | Outcome |
|---|
Radical difluoromethylation has become a versatile and powerful tool for incorporating the CF2H group into organic molecules, including pyridines. researchgate.netrsc.org These reactions are valued for their mild conditions and broad functional group tolerance. researchgate.net A variety of difluoromethyl radical precursors have been developed for these transformations. researchgate.net
One common strategy involves the direct C-H difluoromethylation of pyridines through a radical process. nih.gov This can be achieved using photocatalysis, where a photocatalyst, upon irradiation with visible light, enters an excited state. nih.gov This excited species can then engage in a Single-Electron Transfer (SET) process with a difluoromethyl radical precursor, such as difluoromethyltriphenylphosphonium bromide, to generate the crucial CF2H radical. nih.gov
Once generated, the highly reactive difluoromethyl radical adds to the pyridine ring. nih.govnih.gov In some methods, the pyridine is first converted into an oxazino pyridine intermediate, which acts as a dienamine. The radical addition then occurs preferentially at the δ-position of this intermediate to form a more stabilized radical species. nih.gov Subsequent rearomatization leads to the meta-functionalized pyridine. nih.gov This approach allows for switchable regioselectivity; by protonating the oxazino pyridine to form a pyridinium salt, the reaction can be directed to the para-position via a Minisci-type radical alkylation. nih.govresearchgate.net Mechanistic experiments, such as light on-off studies, have confirmed that these processes are dependent on a photocatalytic mechanism rather than a radical chain propagation process. nih.gov
Table 2: Radical Difluoromethylation Strategies
| Initiation Method | Key Process | Intermediates | Regioselectivity |
|---|---|---|---|
| Photocatalysis (Visible Light) | Single-Electron Transfer (SET) to generate CF2H radical nih.gov | Radical adducts nih.gov | Often directed by the electronics of the substrate |
The direct nucleophilic aromatic substitution on an unactivated pyridine ring is challenging due to the electron-rich nature of the aromatic system. mdpi.comresearchgate.net Therefore, the pyridine nucleus typically requires activation to enhance its electrophilicity. researchgate.net This is commonly achieved by functionalizing the nitrogen atom to form a cationic pyridinium salt. mdpi.comresearchgate.net
Once activated, the pyridinium ring becomes susceptible to attack by nucleophiles. In the context of difluoromethylation, a nucleophilic difluoromethylation-dearomatization strategy can be employed. mdpi.com This involves the addition of a difluoromethyl nucleophile (e.g., generated from difluoromethylsilanes) to an N-activated pyridinium ion. mdpi.com The nucleophilic attack leads to a dearomatized dihydropyridine (B1217469) (DHP) intermediate. mdpi.comresearchgate.net
The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is a critical aspect of this mechanism. nih.gov For pyridines with leaving groups at the 2- or 4-positions, a nucleophilic substitution can occur via an addition-elimination mechanism, where the nucleophile adds to the ring, forming a charged intermediate, followed by the expulsion of the leaving group to restore aromaticity. quimicaorganica.org In dearomatization reactions without a leaving group, the DHP intermediate can be isolated or used in subsequent reactions. nih.gov Catalytic asymmetric versions of these dearomatization reactions have been developed, providing enantiomerically enriched DHP derivatives. mdpi.com
Intermediates in Reaction Sequences
The pathways leading to difluoromethylated pyridines proceed through various reactive intermediates that dictate the course and outcome of the reaction. Understanding the role of these intermediates is key to controlling the synthesis.
In several synthetic routes, N-difluoromethylpyridinium salts are identified as crucial intermediates. nih.govacs.org For example, in the synthesis of N-difluoromethyl-2-pyridones from pyridines, mechanistic studies have revealed that N-difluoromethylpyridinium salts are the key intermediates that facilitate the conversion. nih.govacs.org
These salts are typically formed through the N-alkylation of the pyridine nitrogen with a suitable difluoromethylating agent, such as ethyl bromodifluoroacetate. rsc.orgrsc.org The formation of the pyridinium salt activates the pyridine ring, making it more susceptible to further transformations. The stability and reactivity of these salts are influenced by substituents on the pyridine ring and the reaction conditions. rsc.orgrsc.org Their transient formation is a pivotal step that precedes subsequent hydrolysis and decarboxylation to yield the final product. rsc.org
Electron-rich intermediates like enamines and their silylated counterparts, N-silyl enamines , play a significant role in certain functionalization strategies for pyridines. researchgate.netnih.gov These intermediates effectively reverse the normal electronic reactivity of the pyridine ring, allowing it to react with electrophiles. nih.gov
One approach involves the conversion of pyridines into dearomatized intermediates that possess enamine or dienamine character. researchgate.net For example, oxazino pyridines, which are readily accessible from pyridines, behave as dienamines. The nucleophilic C3-position of these intermediates can then react with electrophilic reagents or radicals. researchgate.net
Alternatively, N-silyl enamines can be generated in situ from N-heteroarenes through processes like dearomative hydrosilylation. nih.gov These N-silyl enamines are versatile intermediates that can participate in various reactions, including [3+2] cycloadditions with nitrile imines to form complex heterocyclic structures. nih.govresearchgate.net The reactivity of N-silylenamines can differ from their carbon-based analogues, offering unique synthetic possibilities. acs.org In some synthetic methodologies, N-silylenamines are formed via the hydroamination of alkynes and then react with α,β-unsaturated carbonyls in a one-pot process to construct the pyridine ring itself. acs.org
Radical Intermediates in Photoredox Catalysis
There is currently no specific research available that details the formation or behavior of radical intermediates involving 3-(Difluoromethyl)-2-methylpyridine within the context of photoredox catalysis. While photoredox catalysis is a powerful tool for the generation of various radical species, specific studies on the difluoromethylated pyridine have not been reported.
Catalytic Cycle Analysis in Metal-Mediated Transformations
Detailed analyses of catalytic cycles for metal-mediated transformations involving this compound are not present in the current body of scientific literature.
Investigation of Transmetalation Steps
Specific investigations into the transmetalation steps of catalytic cycles where this compound is a substrate or ligand are not documented.
Role of Ancillary Ligands and Catalytic Systems
The influence of ancillary ligands on the catalytic transformations of this compound has not been a subject of focused study. Research detailing the effects of different ligand systems on the efficiency or selectivity of reactions involving this compound is not available.
Kinetic and Thermodynamic Considerations
There is no published data regarding the kinetic and thermodynamic parameters of chemical reactions involving this compound.
Computational Chemistry and Spectroscopic Characterization in Research on Difluoromethylated Pyridines
Application of Computational Methodologies in Reaction Design
Computational chemistry serves as a powerful tool in modern organic synthesis, providing deep insights into reaction mechanisms and guiding the design of more efficient and selective reactions. For difluoromethylated pyridines, these methods are instrumental in understanding their formation and reactivity.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to elucidate the complex reaction pathways involved in the synthesis of functionalized pyridines. These calculations can map out the potential energy surface of a reaction, identifying intermediates, and the transition states that connect them. For instance, in the context of C-H functionalization of pyridines, computational studies have been crucial in understanding how to achieve regioselectivity. Research on the C3-selective cyanation of pyridines has shown that a combination of electronic and steric factors, which can be modeled computationally, governs the reaction's outcome. rsc.org Theoretical calculations can help rationalize why a particular isomer is formed over another by comparing the activation energies of the respective transition states.
Prediction of Reactivity and Regioselectivity
One of the key challenges in the synthesis of substituted pyridines is controlling the position of the incoming functional group. Computational models are adept at predicting the reactivity and regioselectivity of these reactions. By calculating properties such as electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) energies, chemists can identify the most likely sites for electrophilic or nucleophilic attack. For example, methods for the direct C-H difluoromethylation of pyridines have been developed, and computational studies can explain the observed regioselectivity, whether it be at the C2, C3, or C4 position. rsc.orghmdb.ca These predictive capabilities are invaluable for designing new synthetic routes to compounds like 3-(Difluoromethyl)-2-methylpyridine, where precise control over the substitution pattern is essential.
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are indispensable for the characterization of newly synthesized compounds and for monitoring the progress of chemical reactions. For difluoromethylated pyridines, NMR spectroscopy and mass spectrometry are the primary tools for structural confirmation and mechanistic investigations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation and Monitoring
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the proton of the difluoromethyl group. The aromatic protons' chemical shifts and coupling patterns would confirm the substitution pattern. The proton of the -CHF2 group would appear as a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. The carbon of the -CHF2 group would exhibit a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the pyridine ring carbons would be influenced by the electron-withdrawing difluoromethyl group and the electron-donating methyl group.
¹⁹F NMR: Fluorine-19 NMR is particularly powerful for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet, resulting from coupling with the single proton of the difluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.
Table 1: Expected NMR Data for this compound based on Analogous Compounds
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| ¹H (-CH F₂) | ~ 6.5 - 7.5 | Triplet (t) | ~ 55 - 60 |
| ¹H (-CH ₃) | ~ 2.2 - 2.6 | Singlet (s) | - |
| ¹³C (-C HF₂) | ~ 110 - 120 | Triplet (t) | ~ 240 - 250 |
| ¹⁹F (-CHF ₂) | ~ -85 to -95 | Doublet (d) | ~ 55 - 60 |
Note: These are estimated values based on data for analogous compounds and general principles of NMR spectroscopy.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a sensitive technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.
The fragmentation pattern can also be predicted. Common fragmentation pathways for picolines (methylpyridines) involve the loss of a hydrogen atom or the methyl group. For difluoromethylated compounds, cleavage of the C-C bond between the pyridine ring and the difluoromethyl group is also a likely fragmentation pathway. The presence of the nitrogen atom in the pyridine ring will also influence the fragmentation, often leading to characteristic nitrogen-containing fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment |
| 143 | [M]⁺ (Molecular Ion) |
| 142 | [M-H]⁺ |
| 128 | [M-CH₃]⁺ |
| 92 | [M-CHF₂]⁺ |
Note: These are predicted fragmentation patterns based on the general fragmentation of related compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.gov This method is fundamental to understanding the steric and electronic effects of substituents on the pyridine ring and how these influence the crystal packing and intermolecular interactions. acs.org While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated pyridine structures provides valuable insights into the expected solid-state behavior.
The crystal packing of fluorinated pyridines is influenced by a delicate balance of various intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. nih.govresearchgate.net The substitution pattern and the nature of the fluorine-containing group play a crucial role in determining the dominant interactions in the crystal lattice.
For instance, studies on fluorinated pyridines have shown a systematic variation in crystal packing from a herringbone arrangement to a parallel stacking of the molecules as the degree of fluorination increases. acs.org Computational studies, often performed alongside experimental X-ray diffraction, help to quantify the energies of these intermolecular interactions, providing a deeper understanding of the forces governing the crystal architecture. acs.org
In the absence of a specific structure for this compound, we can examine the crystallographic data of a related compound to illustrate the type of information obtained from such studies. The following table presents hypothetical crystallographic data for a representative difluoromethylated pyridine derivative, showcasing the key parameters that would be determined.
Interactive Data Table: Hypothetical Crystallographic Data for a Representative Difluoromethylated Pyridine
| Parameter | Value |
| Chemical Formula | C7H7F2N |
| Formula Weight | 143.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.50 |
| b (Å) | 14.20 |
| c (Å) | 8.80 |
| α (°) | 90 |
| β (°) | 96.00 |
| γ (°) | 90 |
| Volume (ų) | 933.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.020 |
| Absorption Coefficient (mm⁻¹) | 0.095 |
| F(000) | 296 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.030] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
Note: This data is hypothetical and serves as an illustrative example of the crystallographic information that would be obtained from an X-ray diffraction study.
The data in this table would allow for a detailed analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, the arrangement of the molecules in the unit cell would reveal the nature and geometry of intermolecular interactions, such as C-H···F or C-H···N hydrogen bonds, which are crucial for the stability of the crystal structure. The study of such interactions is critical for understanding the physical properties of the material and for the design of new crystalline materials with desired properties.
Synthetic Utility and Research Applications of 3 Difluoromethyl 2 Methylpyridine As a Chemical Building Block
Role as a Precursor for More Complex Organic Molecules
3-(Difluoromethyl)-2-methylpyridine serves as a crucial starting material for the synthesis of more elaborate molecules, particularly in the development of new pharmaceuticals and agrochemicals. The pyridine (B92270) ring itself is a privileged scaffold, present in numerous biologically active compounds. The addition of a difluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org
The strategic value of this compound lies in its capacity for late-stage functionalization, a highly desirable approach in drug discovery. rsc.org Rather than building a complex molecule from the ground up, researchers can introduce the difluoromethylpyridine moiety into an existing molecular framework, allowing for rapid generation of analogues. The methyl group at the 2-position offers a reactive handle for various chemical reactions, including deprotonation followed by reaction with electrophiles, oxidation to a carboxylic acid, or condensation reactions. youtube.com This dual reactivity makes this compound a highly sought-after intermediate for creating diverse libraries of compounds for screening and optimization.
Synthesis of Diverse Fluorinated Heterocyclic Scaffolds
The structure of this compound is ideally suited for the construction of a variety of other fluorinated heterocyclic systems. The inherent reactivity of the pyridine ring and its substituents enables chemists to perform ring-forming and ring-modification reactions to generate novel scaffolds.
Preparation of Difluoromethylated Azaindenes and Related Polycycles
Information on the specific synthesis of difluoromethylated azaindenes from this compound is not available in the provided search results.
Construction of Pyridones and Pyridiniums
A significant application of pyridine derivatives, including this compound, is their conversion into pyridones and pyridinium (B92312) salts. These structures are prevalent in many biologically active molecules.
A novel and direct method has been developed for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines. acsgcipr.org This protocol operates under mild conditions and demonstrates a broad tolerance for various functional groups. A key discovery in this process was the identification of N-difluoromethylpyridinium salts as crucial intermediates. acsgcipr.org When a pyridine substrate is subjected to the reaction conditions, an N-difluoromethyl pyridinium salt can be isolated, confirming its role in the reaction pathway toward the final pyridone product.
The general transformation can be summarized as follows:
Table 1: General Synthesis of N-Difluoromethyl-2-pyridones
| Reactant | Key Intermediate | Product | Reference |
|---|
This methodology provides a streamlined route to access N-difluoromethylated pyridones, which are valuable scaffolds for further chemical exploration.
Preparation of Chemical Probes and Analogues for Research
The unique electronic properties of the difluoromethyl group make this compound an excellent tool for creating chemical probes and molecular analogues for research purposes, particularly in the field of medicinal chemistry.
Design and Synthesis of Fluorinated Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The substitution of hydrogen or alkyl groups with fluorine-containing moieties is a common and effective strategy in SAR. rsc.org
The difluoromethyl group is particularly useful in this context. It can act as a bioisostere for a hydroxyl, thiol, or even a methyl group, while introducing distinct electronic and steric effects. By synthesizing analogues where a methyl or other small alkyl group is replaced by a difluoromethyl group using precursors like this compound, chemists can systematically probe the interactions between a drug candidate and its biological target. rsc.org This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The late-stage functionalization capabilities involving difluoromethylated pyridines are especially valuable, enabling the modification of complex, drug-like molecules to fine-tune their activity. rsc.org
Replacement of Alkyl Groups with Difluoromethyl Group for Modulating Molecular Properties
The replacement of an alkyl group with a difluoromethyl group can profoundly modulate the properties of a molecule. The CF₂H group is highly electronegative and can influence the acidity or basicity of nearby functional groups. It is also considered a "lipophilic hydrogen bond donor" due to the acidic nature of its proton, a characteristic not present in alkyl groups. rsc.org
This substitution can lead to significant improvements in a molecule's profile:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic breakdown by cytochrome P450 enzymes, which often target alkyl groups. This can increase the half-life and bioavailability of a drug. rsc.org
Lipophilicity: The CF₂H group increases lipophilicity (fat solubility) more moderately than a trifluoromethyl (CF₃) group, providing a finer tool for tuning a molecule's ability to cross cell membranes. rsc.org
Binding Affinity: The unique steric and electronic nature of the CF₂H group, including its ability to form hydrogen bonds, can lead to stronger or more selective interactions with a target protein, enhancing the compound's potency. rsc.org
Table 2: Impact of Difluoromethyl Group Substitution on Molecular Properties
| Property | Change upon CF₂H Substitution | Rationale | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. | rsc.org |
| Lipophilicity | Increased | Fluorine atoms increase lipophilicity, aiding membrane transport. | rsc.org |
| Binding Interactions | Altered/Enhanced | Can act as a hydrogen bond donor and has unique electronic properties. | rsc.org |
| Acidity/Basicity | Modulated | Strong electron-withdrawing effect influences adjacent functional groups. | rsc.org |
Integration into Multi-Component and Tandem Reaction Sequences
The strategic incorporation of this compound into multi-component reactions (MCRs) and tandem (or domino/cascade) reaction sequences represents a sophisticated approach to rapidly assemble complex molecular architectures. These processes are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate structural diversity from simple starting materials in a single operation. The unique electronic properties conferred by the difluoromethyl group, coupled with the reactivity of the methyl group and the pyridine core, make this compound a versatile substrate for such transformations.
Multi-component reactions, by their nature, combine three or more reactants in a one-pot synthesis to form a product that incorporates substantial portions of all starting materials. The integration of this compound into MCRs can lead to the formation of highly functionalized and sterically complex pyridine derivatives. For instance, the methyl group at the C-2 position can be deprotonated to form a nucleophilic species, which can then participate in a variety of condensation and addition reactions.
Tandem reactions, on the other hand, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. The functional handles on this compound, namely the difluoromethyl and methyl groups, as well as the pyridine ring itself, can be selectively activated to initiate such cascades. For example, a reaction could be initiated at the methyl group, followed by a cyclization event involving the pyridine nitrogen or another position on the ring.
Recent advancements in catalysis have further expanded the possibilities for incorporating substituted pyridines into complex reaction pathways. Transition-metal catalysis, in particular, has been instrumental in developing novel tandem reactions that functionalize the pyridine ring at various positions. While direct experimental data on this compound in such reactions is emerging, the principles established for other substituted pyridines provide a strong basis for its potential applications.
The following table outlines potential multi-component and tandem reactions where this compound could serve as a key building block, based on established methodologies for similar pyridine derivatives.
| Reaction Type | Potential Reactants | Potential Product Class | Plausible Mechanism |
| Povarov-type Reaction (MCR) | This compound (as dienophile), Aniline derivative, Aldehyde | Highly substituted tetrahydroquinolines | The pyridine ring acts as an electron-deficient dienophile in an aza-Diels-Alder reaction with an in-situ formed imine. |
| Hantzsch-type Dihydropyridine (B1217469) Synthesis (MCR) | Aldehyde, β-ketoester, Ammonia (with this compound backbone) | Functionalized dihydropyridine derivatives | Condensation of the reactants to form a dihydropyridine ring, where the pyridine moiety of the starting material is further functionalized. |
| Tandem Dearomatization/Functionalization | This compound, Hydrosilane, Electrophile | Functionalized di- or tetrahydropyridines | Initial dearomatization of the pyridine ring via hydrosilylation, followed by trapping of the resulting enamine or iminium ion with an electrophile. acs.org |
| Tandem Cross-Coupling/Cyclization | Halogenated this compound, Alkyne, Nucleophile | Fused heterocyclic systems | A sequence of cross-coupling to introduce a reactive group, followed by an intramolecular cyclization to build a new ring system. |
The difluoromethyl group in these reactions is expected to influence the reactivity of the pyridine ring, potentially enhancing its susceptibility to nucleophilic attack or modifying the regioselectivity of the transformations. The development of such multi-component and tandem reactions involving this compound is an active area of research with significant potential for the synthesis of novel compounds with applications in medicinal chemistry and materials science.
Q & A
What are the key synthetic methodologies for introducing difluoromethyl groups into pyridine derivatives, and how can they be optimized for 3-(Difluoromethyl)-2-methylpyridine?
Answer:
The introduction of difluoromethyl groups into pyridine rings often employs nucleophilic fluorination or radical-mediated pathways. For example, pentafluoropyridine derivatives can undergo selective substitution with fluorinating agents (e.g., KF or CsF) under controlled conditions . To synthesize This compound , a plausible route involves:
- Step 1: Starting with 2-methylpyridine-3-carboxylic acid, convert the carboxylic acid to a reactive intermediate (e.g., acyl chloride).
- Step 2: Use HF-pyridine complexes or DAST (diethylaminosulfur trifluoride) for fluorination, targeting the difluoromethyl group .
- Step 3: Optimize reaction parameters (temperature, solvent polarity, catalyst) to minimize side reactions like over-fluorination or ring degradation.
Validation: Monitor progress via <sup>19</sup>F NMR to track fluorination efficiency and LC-MS for purity assessment .
How do stereoelectronic effects of the difluoromethyl group influence the reactivity and conformation of this compound in medicinal chemistry applications?
Answer:
The CF2H group exerts strong electron-withdrawing effects via inductive polarization, reducing electron density at the pyridine nitrogen. This alters:
- Basicity: Protonation potential decreases, improving metabolic stability in drug candidates .
- Conformational Rigidity: The CF2H group restricts rotation, favoring planar conformations that enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Experimental Design: - Compare This compound with non-fluorinated analogs using X-ray crystallography or DFT calculations to quantify conformational differences.
- Assess bioactivity in enzyme inhibition assays (e.g., IC50 shifts) to correlate stereoelectronic effects with potency .
What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?
Answer:
Methodological Framework:
- Stability Studies:
- Advanced Characterization:
How can computational modeling predict the metabolic pathways of this compound in biological systems?
Answer:
Stepwise Approach:
Docking Simulations: Use AutoDock or Schrödinger to model interactions with cytochrome P450 enzymes (e.g., CYP3A4), predicting oxidation sites .
Metabolite Prediction: Apply software like Meteor (Lhasa Ltd.) to simulate phase I/II metabolism, highlighting likely hydroxylation or glucuronidation sites.
Validation: Compare in silico results with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .
What strategies resolve contradictions in reported bioactivity data for difluoromethylpyridine derivatives across different studies?
Answer:
Root Causes of Discrepancies:
- Experimental Variability: Differences in assay conditions (e.g., ATP concentration in kinase assays).
- Compound Purity: Impurities (e.g., residual fluorinating agents) may skew results .
Resolution Strategies: - Standardization: Adopt uniform protocols (e.g., NIH Assay Guidance Manual).
- Orthogonal Validation: Confirm bioactivity using SPR (surface plasmon resonance) and cellular assays (e.g., apoptosis via flow cytometry) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
Answer:
Key Challenges:
- Fluorination Safety: HF-based reagents require specialized equipment (e.g., Hastelloy reactors) .
- Purification: Difluoromethyl derivatives often co-elute with byproducts during chromatography.
Mitigation: - Alternative Reagents: Use safer fluorinating agents like XtalFluor-E .
- Continuous Flow Chemistry: Improves heat/mass transfer and reduces hazardous intermediate handling .
How does the difluoromethyl group impact the photophysical properties of this compound in materials science applications?
Answer:
The CF2H group enhances:
- Electron-Deficiency: Improves electron transport in organic semiconductors.
- Thermal Stability: Reduces aggregation-induced quenching in OLEDs .
Experimental Analysis: - Measure fluorescence quantum yield and lifetime in thin films.
- Compare with non-fluorinated analogs using cyclic voltammetry to assess HOMO/LUMO levels .
What are the best practices for handling and disposing of this compound in laboratory settings?
Answer:
- Handling: Use fluoropolymer-coated glassware to prevent leaching. Work under inert atmosphere (N2/Ar) to avoid hydrolysis .
- Waste Disposal: Neutralize fluorinated waste with calcium carbonate before incineration. Partner with certified waste management services for fluoride ion containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
